molecular formula C12H24OSi B3077265 3-Triisopropylsilyl-2-propyn-1-OL CAS No. 104493-07-4

3-Triisopropylsilyl-2-propyn-1-OL

Cat. No. B3077265
CAS RN: 104493-07-4
M. Wt: 212.4 g/mol
InChI Key: PXKJNJIXUXXARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Triisopropylsilyl-2-propyn-1-OL is an organic compound with the molecular formula C12H24OSi. It has an average mass of 212.404 Da and a monoisotopic mass of 212.159637 Da .


Synthesis Analysis

While specific synthesis methods for 3-Triisopropylsilyl-2-propyn-1-OL were not found in the search results, similar compounds are often synthesized through reactions involving acetylene and formaldehyde .


Molecular Structure Analysis

The molecular structure of 3-Triisopropylsilyl-2-propyn-1-OL consists of a propynol group (propargyl alcohol) with a triisopropylsilyl group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Triisopropylsilyl-2-propyn-1-OL include a molecular weight of 212.408 and a molecular formula of C12H24OSi .

Scientific Research Applications

Synthesis Reagents

3-Triisopropylsilyl-2-propyn-1-ol serves as a useful reagent in organic synthesis. Lithio reagents derived from this compound are effective for the synthesis of Z or E terminal enyne units and for carbon-carbon bond formation with various substrates like halides, aldehydes, ketones, epoxides, and α,β-enones (Corey & Rücker, 1982).

Creation of Fluorescent Derivatives

3-Triisopropylsilyl-2-propyn-1-ol undergoes regio- and stereoselective homocoupling and cyclization processes, which are important for creating fluorescent dihydrofuran derivatives. This transformation is facilitated in the presence of rhodium catalysts, making it a valuable step in the synthesis of compounds with fluorescence applications (Funayama et al., 2005).

Nucleophilic Building Block

As a functionalized nucleophilic C3 building block, it forms CC bonds with a variety of carbon electrophiles, showcasing its versatility in synthetic organic chemistry (Rücker, 2001).

Organometallic Studies

In organometallic chemistry, compounds like tris(triisopropylsilyl)silane, derived from 3-triisopropylsilyl-2-propyn-1-ol, have been synthesized and studied for their structural and reactivity properties. Such compounds have applications in reactions involving insertion into H-Si bonds and addition to π-bonds of olefins, alkynes, and dienes (Gaspar et al., 1999).

Synthesis of Polyacetylene Compounds

The compound has been used in the synthesis of polyacetylene natural products, highlighting its role in the creation of complex organic molecules with potential pharmaceutical applications (Machado et al., 2018).

Safety and Hazards

Safety data sheets indicate that contact with skin and eyes should be avoided, and inhalation of mist/vapors/spray should be prevented . The chemical should be kept away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

3-tri(propan-2-yl)silylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24OSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h10-13H,8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKJNJIXUXXARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CCO)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267086
Record name 3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Triisopropylsilyl-2-propyn-1-OL

CAS RN

104493-07-4
Record name 3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104493-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Triisopropylsilyl-2-propyn-1-OL
Reactant of Route 2
Reactant of Route 2
3-Triisopropylsilyl-2-propyn-1-OL
Reactant of Route 3
Reactant of Route 3
3-Triisopropylsilyl-2-propyn-1-OL
Reactant of Route 4
3-Triisopropylsilyl-2-propyn-1-OL
Reactant of Route 5
3-Triisopropylsilyl-2-propyn-1-OL
Reactant of Route 6
3-Triisopropylsilyl-2-propyn-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.